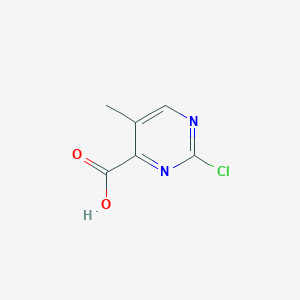

2-Chloro-5-methylpyrimidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-3-2-8-6(7)9-4(3)5(10)11/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXOFYWUUZOAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743936 | |

| Record name | 2-Chloro-5-methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933746-10-2 | |

| Record name | 2-Chloro-5-methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-5-methylpyrimidine-4-carboxylic acid CAS 933746-10-2

An In-Depth Technical Guide to 2-Chloro-5-methylpyrimidine-4-carboxylic acid (CAS 933746-10-2): A Keystone Building Block in Modern Drug Discovery

Abstract: this compound has emerged as a pivotal scaffold in medicinal chemistry, particularly in the rational design of targeted therapeutics. Its unique bifunctional nature, possessing two distinct and versatile reactive sites, allows for its strategic incorporation into complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, characterization, a robust synthesis strategy, and its critical applications, with a focus on the synthesis of Proteolysis Targeting Chimeras (PROTACs). We offer field-proven insights and detailed experimental protocols to empower scientists in leveraging this high-value chemical intermediate.

Core Properties and Characterization

This compound is a substituted pyrimidine derivative valued for its utility as a synthetic intermediate.[1] The pyrimidine ring is a foundational motif in numerous biologically active molecules, and the specific arrangement of the chloro, methyl, and carboxylic acid groups on this compound offers a powerful toolkit for synthetic chemists.[2]

Physicochemical & Structural Data

A summary of the key properties for this compound is presented below. This data is essential for reaction planning, analytical method development, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 933746-10-2 | [3] |

| Molecular Formula | C₆H₅ClN₂O₂ | [3] |

| Molecular Weight | 172.57 g/mol | [3] |

| Common Purity | ≥98% | [3] |

| Appearance | Off-white to light yellow solid | Supplier Data |

| Primary Application | Protein Degrader Building Block | [3] |

Spectroscopic and Analytical Characterization

Rigorous characterization is crucial to confirm the identity and purity of starting materials. While extensive public experimental spectra for this specific molecule are limited, the following section outlines the expected spectroscopic signatures and a reliable analytical method for quality control.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. Based on established chemical shift principles for pyrimidine derivatives, the following peaks are predicted.[4][5]

-

¹H NMR (400 MHz, DMSO-d₆):

-

~13.5-14.0 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid. Its chemical shift can be highly dependent on concentration and solvent.

-

~8.9 ppm (s, 1H): The singlet for the proton at the C6 position of the pyrimidine ring.

-

~2.5 ppm (s, 3H): The singlet corresponding to the three protons of the methyl group at the C5 position.

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

~165 ppm: Carboxylic acid carbonyl carbon (C=O).

-

~160 ppm: Pyrimidine ring carbon C4 (attached to COOH).

-

~158 ppm: Pyrimidine ring carbon C2 (attached to Cl).

-

~157 ppm: Pyrimidine ring carbon C6.

-

~120 ppm: Pyrimidine ring carbon C5 (attached to CH₃).

-

~15 ppm: Methyl carbon (CH₃).

-

A standard experimental protocol for acquiring high-quality NMR data is provided below.[6]

Click to view: Protocol for NMR Sample Preparation and Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound (5-10 mg)

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide), 0.75 mL

-

5 mm NMR tube

-

Vortex mixer

Procedure:

-

Accurately weigh 5-10 mg of the compound and transfer it into a clean, dry 5 mm NMR tube.

-

Add approximately 0.75 mL of DMSO-d₆ to the NMR tube.

-

Securely cap the tube and vortex gently until the sample is completely dissolved.

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct depth positioning.

-

Load the sample into the NMR spectrometer.

-

Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.

-

For ¹H NMR: Acquire data using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 3 seconds, a relaxation delay of 2 seconds, and 16-64 scans.

-

For ¹³C NMR: Acquire data using a proton-decoupled pulse program. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans to achieve adequate signal-to-noise.

-

Process the acquired Free Induction Decays (FIDs) by applying Fourier transform, phase correction, and baseline correction.

1.2.2 Analytical Chromatography for Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for determining the purity of this compound. The carboxylic acid moiety allows for effective separation using ion-pairing agents or pH-controlled mobile phases.[6][7]

Click to view: Protocol for RP-HPLC Purity Analysis

Objective: To determine the purity of this compound by percentage area.

Instrumentation & Materials:

-

HPLC system with UV detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Sample: ~1 mg/mL solution in a 1:1 mixture of Water:Acetonitrile

Procedure:

-

Set up the HPLC system with the C18 column, thermostatted to 25 °C.

-

Set the UV detector to monitor at 254 nm.

-

Equilibrate the column with a mobile phase composition of 95% A and 5% B for at least 15 minutes at a flow rate of 1.0 mL/min.

-

Inject 5-10 µL of the prepared sample solution.

-

Run a linear gradient elution as follows:

-

0-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: Hold at 5% B (re-equilibration)

-

-

Integrate the peaks in the resulting chromatogram. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Synthesis and Purification Strategy

While multiple routes to functionalized pyrimidines exist, a practical and scalable synthesis of this compound can be envisioned starting from commercially available precursors.[8][9] A plausible and efficient approach involves the regioselective introduction of a carboxylic acid function onto a pre-formed 2-chloro-5-methylpyrimidine ring via a Minisci-type radical reaction.[2] This method avoids the often low-yielding lithiation-carboxylation sequences at cryogenic temperatures.

Proposed Synthetic Workflow

The diagram below outlines a robust, two-step conceptual pathway from 2,4-dihydroxy-5-methylpyrimidine. This strategy leverages common, high-yielding transformations in heterocyclic chemistry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. 22536-61-4|2-Chloro-5-methylpyrimidine|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation - Google Patents [patents.google.com]

- 8. Pyrimidine synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

physical properties of 2-Chloro-5-methylpyrimidine-4-carboxylic acid

Note: Predicted shifts are in ppm relative to TMS. IR frequencies are in cm⁻¹. These predictions are based on standard chemical shift tables and spectral data of similar structures. [10]

Part 5: Safety and Handling

A comprehensive understanding of a compound's hazards is paramount for safe laboratory practice. While a specific safety data sheet (SDS) for CAS 933746-10-2 is not publicly indexed, data from closely related isomers provide a reliable basis for hazard assessment. [10][11] Table 4: GHS Hazard Classification (Inferred)

| Hazard Class | GHS Statement |

|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| Eye Damage/Irritation | H319: Causes serious eye irritation. |

| STOT - Single Exposure | H335: May cause respiratory irritation. |

Source: Inferred from GHS classifications for isomeric compounds like 2-Chloro-4-methylpyrimidine-5-carboxylic acid. [10] Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard protective equipment, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [7]Keep away from strong oxidizing agents.

References

-

Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. (n.d.). Self-publishing platform. [Link]

-

Kumar, V., & Aggarwal, N. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 221-224. [Link]

-

Nagaraju, P., et al. (2017). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

-

PubChem. (n.d.). Pyrimidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

This compound, min 98%. (n.d.). Anaxopure. [Link]

-

PubChem. (n.d.). 4-Pyrimidinecarboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Chloro-4-methylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information. [Link]

-

2-Chloro-5-methylpyrimidine. (n.d.). Chemsrc. [Link]

-

2-chloro-4-methylpyrimidine. (n.d.). ChemBK. [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylpyrimidine. National Center for Biotechnology Information. [Link]

-

LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. scialert.net [scialert.net]

- 3. calpaclab.com [calpaclab.com]

- 4. nbinno.com [nbinno.com]

- 5. 933746-10-2 | CAS DataBase [m.chemicalbook.com]

- 6. This compound | 933746-10-2 [chemicalbook.com]

- 7. 933746-10-2|this compound|BLD Pharm [bldpharm.com]

- 8. nbinno.com [nbinno.com]

- 9. 2-Chloro-5-methylpyrimidine | 22536-61-4 [chemicalbook.com]

- 10. 2-Chloro-4-methylpyrimidine-5-carboxylic acid | C6H5ClN2O2 | CID 10487414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 581719 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5-methylpyrimidine-4-carboxylic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, pyrimidine derivatives stand out as a cornerstone scaffold for the development of novel therapeutics.[1][2] Their inherent biological relevance, being central components of nucleic acids, has made them a fertile ground for the design of a wide array of pharmacologically active agents, including anticancer, antiviral, and antimicrobial drugs.[2] This guide focuses on a specific, highly functionalized pyrimidine derivative: 2-Chloro-5-methylpyrimidine-4-carboxylic acid . With its unique arrangement of reactive groups, this molecule has emerged as a valuable building block, particularly in the burgeoning field of targeted protein degradation.

This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, its significant role in drug discovery, and a discussion of synthetic strategies, aimed at equipping researchers and drug development professionals with the critical knowledge to effectively utilize this compound in their work.

Core Molecular and Physicochemical Properties

A precise understanding of a compound's fundamental properties is paramount for its successful application in research and development. The core attributes of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClN₂O₂ | [3] |

| Molecular Weight | 172.57 g/mol | [3] |

| CAS Number | 933746-10-2 | [3] |

| Purity | Typically ≥98% | [3] |

The Strategic Importance in Drug Discovery: A Building Block for Protein Degraders

The primary application of this compound lies in its role as a "Protein Degrader Building Block".[3] This positions it as a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents.

PROTACs are bifunctional molecules designed to co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. They consist of two key moieties connected by a linker: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of this compound is well-suited for incorporation into PROTAC design. The carboxylic acid group provides a convenient handle for linker attachment, while the chloro- and methyl-substituted pyrimidine core can be further functionalized to serve as a ligand for a target protein of interest.

Figure 1: Conceptual workflow of targeted protein degradation by a PROTAC molecule.

Synthetic Strategies: A Pathway to this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented, its structure suggests a logical synthetic approach based on established pyrimidine chemistry. The synthesis would likely involve the construction of the substituted pyrimidine ring followed by the introduction or modification of the carboxylic acid functionality.

A plausible synthetic route could start from a more readily available precursor, such as 2,4-dichloro-5-methylpyrimidine. The introduction of the carboxylic acid group at the 4-position would be a key transformation. General methods for the synthesis of pyrimidine carboxylic acids often involve the hydrolysis of a corresponding ester or nitrile, or through metal-catalyzed carboxylation reactions.

Proposed Synthetic Workflow:

The following represents a generalized, multi-step workflow that a skilled synthetic chemist could adapt and optimize.

Figure 2: A generalized synthetic workflow for this compound.

Step-by-Step Considerations:

-

Starting Material Selection: A common starting point for the synthesis of substituted pyrimidines is a di- or tri-substituted pyrimidine that allows for regioselective functionalization.

-

Introduction of the Carboxylic Acid Moiety: This can be achieved through various methods:

-

Hydrolysis of an Ester: A corresponding ester derivative of the target molecule could be synthesized and subsequently hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

-

From a Nitrile: A cyano group at the 4-position can be hydrolyzed to the carboxylic acid.

-

Metal-Catalyzed Carboxylation: Palladium-catalyzed carboxylation of a suitable precursor is another potential route.

-

-

Purification: Given its intended use in drug discovery, high purity is essential. Purification would likely involve recrystallization or column chromatography.

Researchers attempting this synthesis should consult specialized literature on pyrimidine chemistry for detailed experimental conditions and adapt them accordingly.[4][5]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data for the isomeric compound, 2-Chloro-4-methylpyrimidine-5-carboxylic acid, provides valuable guidance. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Keep in a tightly sealed container in a dry, cool place (2-8°C).

Always consult the supplier-specific SDS before handling this compound and adhere to all institutional safety protocols.

Conclusion

This compound is a strategically important building block for modern drug discovery, particularly in the development of targeted protein degraders. Its well-defined molecular formula and weight, combined with its functional group handles, make it a valuable tool for medicinal chemists. While detailed synthetic protocols require careful development based on established pyrimidine chemistry, the potential applications of this compound in creating novel therapeutics are significant. As research into targeted protein degradation continues to expand, the demand for and importance of such specialized building blocks will undoubtedly grow.

References

-

This compound, min 98%, 100 mg. Stratech Scientific. [Link]

-

Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methylpyrimidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Chloro-5-methylpyrimidine-4-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development. It details scientifically robust synthetic routes, including step-by-step experimental protocols, mechanistic insights, and data presentation. The guide emphasizes practical and scalable methods, focusing on the rationale behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of this compound

Pyrimidine derivatives are a cornerstone in the development of a vast array of pharmaceuticals due to their presence in the nucleobases of DNA and RNA.[1] The targeted functionalization of the pyrimidine ring allows for the fine-tuning of molecular properties, leading to the discovery of potent therapeutic agents. This compound is a versatile intermediate, offering multiple reaction sites for further chemical modification. The chloro substituent at the 2-position is amenable to nucleophilic substitution, while the carboxylic acid at the 4-position provides a handle for amide bond formation and other derivatizations. The methyl group at the 5-position can also influence the molecule's electronic properties and steric profile.

This guide will focus on a logical and efficient synthetic approach to this valuable compound, providing the necessary detail for its successful laboratory preparation.

Recommended Synthetic Pathway: Oxidation of a 4-Methyl Precursor

A highly effective and straightforward strategy for the synthesis of this compound involves the selective oxidation of the methyl group at the 4-position of a suitable precursor. This approach is advantageous due to the commercial availability of starting materials and the generally high yields of the oxidation step.

The proposed overall synthetic scheme is as follows:

Sources

Critical Safety Analysis of 2-Chloro-5-methylpyrimidine-4-carboxylic acid: Data Not Publicly Available

A comprehensive review for 2-Chloro-5-methylpyrimidine-4-carboxylic acid (CAS No. 933746-10-2) could not be completed as a specific Safety Data Sheet (SDS) is not publicly available through standard databases. While the existence of this compound is confirmed through various chemical suppliers, the detailed toxicological and safety handling information required for an in-depth technical guide is not accessible at this time.

The meticulous safety assessment of any chemical compound, particularly those used in research and drug development, hinges on the precise data provided in its specific Safety Data Sheet. An SDS is a legally required document that details the full hazard profile, handling protocols, and emergency procedures for a single, specific substance.

Initial investigations for "this compound" revealed numerous publicly available SDS documents for structurally related isomers and precursors. Most notably, extensive data exists for the isomer 2-Chloro-4-methylpyrimidine-5-carboxylic acid (CAS No. 188781-10-4) and the parent compound 2-Chloro-5-methylpyrimidine (CAS No. 22536-61-4) .

It is a fundamental principle of chemical safety and toxicology that even minor changes in molecular structure, such as the positional arrangement of functional groups (isomerism), can lead to significant differences in physical, chemical, and biological properties. These differences can manifest in varying levels of toxicity, reactivity, and environmental hazards. Therefore, extrapolating safety data from an isomer is not a scientifically valid or safe practice.

The Imperative of Isomer-Specific Safety Data

The distinction between the requested compound and its isomer, 2-Chloro-4-methylpyrimidine-5-carboxylic acid, lies in the placement of the methyl and carboxylic acid groups on the pyrimidine ring.

-

Requested Compound: 2-Chloro-5-methyl pyrimidine-4-carboxylic acid

-

Isomer with Data: 2-Chloro-4-methyl pyrimidine-5-carboxylic acid

This seemingly small structural change can alter the molecule's electronic distribution, steric hindrance, and metabolic pathways, thereby influencing its interaction with biological systems. Relying on the SDS of the 4-methyl-5-carboxylic acid isomer would introduce an unacceptable level of risk and would violate the principles of scientific integrity and trustworthiness required for researchers, scientists, and drug development professionals.

Guidance for Researchers

For professionals intending to work with this compound (CAS 933746-10-2), it is imperative to:

-

Request the SDS Directly from the Supplier: The manufacturer or supplier from whom the chemical is purchased is legally obligated to provide a complete and accurate Safety Data Sheet. This should be the primary and non-negotiable first step before handling the compound.

-

Conduct an Internal Risk Assessment: Upon receiving the SDS, a thorough, internal risk assessment should be performed by qualified safety personnel. This assessment will translate the information in the SDS into specific, actionable safety protocols tailored to the experimental conditions in your laboratory.

-

Assume a High Hazard Profile in the Interim: In the absence of specific data, it is prudent to handle the compound as if it possesses a high degree of toxicity and reactivity. This includes utilizing stringent engineering controls (e.g., chemical fume hood), a comprehensive suite of personal protective equipment (PPE), and having robust emergency and spill-response plans in place.

While this guide cannot provide the specific safety details for this compound due to the unavailability of its SDS, it underscores a critical aspect of laboratory safety: the absolute necessity of using compound-specific safety data. The potential hazards of a chemical cannot be inferred from related structures. The responsible course of action is to obtain the correct documentation from the supplier before any handling or experimentation occurs. Without this primary source document, a foundational element of experimental design and researcher safety is critically absent.

A Technical Guide to Determining the Solubility of 2-Chloro-5-methylpyrimidine-4-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 2-Chloro-5-methylpyrimidine-4-carboxylic acid in various organic solvents. In the absence of extensive published solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, the significance of the compound's physicochemical properties, and detailed, field-proven methodologies for accurate solubility assessment. By equipping researchers with both the theoretical knowledge and practical protocols, this guide aims to facilitate informed solvent selection for applications ranging from synthesis and purification to formulation and analytical method development.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development, often serving as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The solubility of such an intermediate is a critical physicochemical parameter that profoundly influences various stages of the drug development pipeline, including:

-

Reaction Kinetics and Purity: The choice of solvent for synthesis directly impacts reaction rates, yield, and the impurity profile of the final product.

-

Crystallization and Polymorph Control: Solubility data is fundamental for developing robust crystallization processes, controlling particle size, and ensuring the desired polymorphic form.

-

Formulation: Understanding solubility is paramount for formulating stable and bioavailable drug products.

-

Analytical Method Development: Solvent selection is crucial for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC).

This guide provides a systematic approach to characterizing the solubility of this compound, enabling scientists to make data-driven decisions in their research and development activities.

Physicochemical Properties of this compound: A Predictive Overview

Understanding the inherent properties of this compound is the first step in predicting its solubility behavior. The interplay of its structural features governs its interactions with different solvents.

| Property | Value/Information | Source | Significance for Solubility |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] | Provides the elemental composition. |

| Molecular Weight | 172.57 g/mol | [1] | Influences the energy required to break the crystal lattice. |

| IUPAC Name | This compound | [2] | Unambiguously identifies the chemical structure. |

| Structure | A pyrimidine ring substituted with a chlorine atom, a methyl group, and a carboxylic acid group. | [1] | The presence of polar functional groups (carboxylic acid, nitrogen atoms in the ring) and a non-polar region (methyl group, aromatic ring) suggests a nuanced solubility profile. |

The carboxylic acid moiety is expected to be a primary driver of solubility in polar, protic solvents through hydrogen bonding. Conversely, the chlorinated pyrimidine ring and the methyl group contribute to its potential solubility in less polar organic solvents. The general principle of "like dissolves like" is a useful starting point for solvent selection.

Theoretical Framework: Factors Governing Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of mixing. For a solid to dissolve, the energy released from the interaction between the solute and solvent molecules must overcome the lattice energy of the solid and the intermolecular forces within the solvent. Key factors influencing the solubility of this compound include:

-

Solute-Solvent Interactions: The ability of the solvent to form hydrogen bonds, dipole-dipole interactions, or van der Waals forces with the solute is crucial. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the pyrimidine nitrogens can act as hydrogen bond acceptors.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state structure together must be overcome. A higher melting point often correlates with higher lattice energy and lower solubility.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

-

pH (in aqueous or protic solvents): The carboxylic acid group has a pKa, and its ionization state will significantly affect solubility in protic solvents. This guide focuses on organic solvents, where this effect is less pronounced but can still be relevant in the presence of acidic or basic impurities.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[3] This equilibrium-based method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solid.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran (THF), ethyl acetate, dichloromethane (DCM), toluene)

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol

-

Preparation of the Analytical Method:

-

Develop a sensitive and specific analytical method (preferably HPLC) for the quantification of this compound.

-

Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile).

-

Generate a calibration curve by preparing a series of standards of known concentrations. The curve should be linear over the expected solubility range.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials. "Excess" means that a visible amount of solid remains undissolved at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the measured concentration does not change over time).[4]

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed.

-

Carefully withdraw a sample of the supernatant and filter it through a solvent-compatible syringe filter (e.g., PTFE or nylon). This step is critical to prevent undissolved solid from artificially inflating the measured solubility.[3]

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the pre-validated analytical method (e.g., HPLC).

-

Determine the concentration of this compound in the filtrate using the calibration curve.

-

Back-calculate the original concentration in the undissolved sample, accounting for any dilutions. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Tetrahydrofuran | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

Alternative and High-Throughput Solubility Screening Methods

While the shake-flask method is the gold standard for thermodynamic solubility, other techniques can be employed for more rapid, albeit potentially less precise, screening.

-

Nephelometry: This method measures the light scattered by suspended particles in a solution. It can be used to determine kinetic solubility by monitoring the precipitation of a compound from a stock solution (often in DMSO) as it is added to a solvent.[5] This is a high-throughput method suitable for early-stage drug discovery.

The logical flow for a nephelometric solubility assay is as follows:

Caption: High-Throughput Kinetic Solubility Screening by Nephelometry.

Conclusion and Future Directions

This guide has outlined a comprehensive approach for determining the solubility of this compound in organic solvents. By combining an understanding of the molecule's physicochemical properties with a robust experimental protocol like the shake-flask method, researchers can generate the high-quality data necessary for informed decision-making in synthesis, purification, and formulation.

Future work could involve expanding the solubility studies to include a wider range of solvents, investigating the effect of temperature on solubility to construct solubility curves, and exploring co-solvent systems to further modulate the solubility of this important chemical intermediate.

References

-

Chemsrc. (2025). 2-Chloro-5-methylpyrimidine | CAS#:22536-61-4. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

- Gozalbes, R., et al. (2011). Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. In ADMET for Medicinal Chemists (pp. 213-234). John Wiley & Sons, Inc.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility.

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylpyrimidine. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

Sources

- 1. 2-Chloro-4-methylpyrimidine-5-carboxylic acid | C6H5ClN2O2 | CID 10487414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. researchgate.net [researchgate.net]

- 4. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 5. rheolution.com [rheolution.com]

Navigating the Spectral Landscape: A Comprehensive Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-5-methylpyrimidine-4-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, expert-level analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-5-methylpyrimidine-4-carboxylic acid. Moving beyond a simple presentation of data, this document, written from the perspective of a Senior Application Scientist, synthesizes foundational NMR principles with field-proven experimental insights. We will deconstruct the anticipated spectral features, elucidate the chemical principles governing the observed phenomena, and present robust, self-validating protocols for data acquisition. This guide is engineered to empower researchers to confidently identify, characterize, and confirm the purity of this critical synthetic intermediate, thereby upholding the integrity of complex synthetic pathways and accelerating drug development timelines.

Introduction: The Strategic Importance of this compound

Pyrimidine scaffolds are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, this compound stands out as a versatile and highly valuable building block. Its distinct substitution pattern—featuring chloro, methyl, and carboxylic acid groups—provides multiple, orthogonally reactive sites for elaboration into more complex molecular architectures.

Consequently, the unambiguous structural confirmation and purity assessment of this intermediate are not merely academic exercises; they are critical quality control checkpoints in any synthetic campaign. An error in identity or an uncharacterized impurity at this stage can have cascading and costly repercussions. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, offering an unparalleled, non-destructive view into the molecule's precise atomic connectivity and chemical environment.

Foundational Principles: Decoding Substituent Effects in a Pyrimidine System

The chemical shifts observed in the NMR spectra of this compound are a direct and predictable consequence of the electronic environment surrounding each proton and carbon nucleus. The pyrimidine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[1] The substituents dramatically modulate this electronic landscape:

-

Electron-Withdrawing Groups (EWGs): The molecule contains two powerful EWGs.

-

Chloro Group (at C2): Exerts a strong electron-withdrawing inductive effect (-I), which strongly deshields the directly attached C2 carbon and influences the rest of the ring.

-

Carboxylic Acid Group (at C4): This group withdraws electron density through both induction (-I) and resonance (-M), causing significant deshielding of the C4 position and the adjacent C5 and H6 positions.

-

-

Electron-Donating Groups (EDGs):

-

Methyl Group (at C5): The alkyl group has a weak electron-donating inductive effect (+I), which introduces a small amount of electron density, causing a slight shielding effect on the C5 carbon.

-

The interplay of these competing electronic forces results in a unique and diagnostic spectral fingerprint, which we will dissect in the subsequent sections.

Experimental Protocol: A Self-Validating System for High-Fidelity Data Acquisition

The acquisition of high-quality, interpretable NMR data is contingent upon meticulous sample preparation and logical instrument parameter selection. The following protocol is designed to be a robust, self-validating system.

Sample Preparation

-

Analyte Mass: For a standard high-field NMR instrument (400 MHz and above), weigh 5-25 mg of the compound for ¹H NMR.[2][3][4] For ¹³C NMR, a higher concentration is required due to the low natural abundance of the ¹³C isotope; aim for 50-100 mg if sufficient material is available.[2][3]

-

Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent.[2][5] For this compound, which is a polar, acidic molecule, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the solvent of choice. It readily dissolves the compound and its residual proton signal (~2.50 ppm) and carbon signal (~39.5 ppm) provide a convenient internal reference.

-

Dissolution & Transfer: Dissolve the sample in the solvent within a small vial before transferring it to the NMR tube.[2][3] This allows for effective mixing via gentle vortexing or sonication.

-

Filtration: To ensure magnetic field homogeneity and prevent spectral artifacts like broad lines, filter the sample solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[3][4] This removes any suspended particulate matter.[4][5] Do not use cotton wool, as solvents can leach impurities from it.[4]

-

Tube and Cap: Use clean, unscratched NMR tubes and caps to avoid contamination and shimming issues.[4][6]

Spectrometer Parameters (400 MHz Example)

The rationale behind parameter selection is key to a high-quality experiment.

Table 1: ¹H NMR Acquisition Parameters

| Parameter | Recommended Value | Causality & Rationale |

|---|---|---|

| Pulse Program | zg30 | A standard 30-degree flip angle pulse is used to allow for faster repetition times without saturating the signals, balancing signal intensity and experiment time. |

| Acquisition Time (AQ) | ~4 seconds | A longer acquisition time allows the Free Induction Decay (FID) to decay fully, resulting in narrower lines and better spectral resolution. |

| Relaxation Delay (D1) | 5 seconds | A longer delay ensures that all protons, especially those with long relaxation times, have returned to equilibrium before the next pulse. This is critical for accurate signal integration. |

| Number of Scans (NS) | 16-32 | This number provides an excellent signal-to-noise ratio for a sample of this concentration in a short amount of time. |

| Spectral Width (SW) | 20 ppm | A wide spectral window (e.g., -2 to 18 ppm) ensures that all signals, including the highly deshielded carboxylic acid proton, are captured. |

Table 2: ¹³C NMR Acquisition Parameters

| Parameter | Recommended Value | Causality & Rationale |

|---|---|---|

| Pulse Program | zgpg30 | A standard proton-decoupled pulse program with a 30-degree flip angle. Decoupling collapses C-H splittings into single lines, improving sensitivity and simplifying the spectrum. |

| Acquisition Time (AQ) | ~1.5 seconds | Sufficient for resolving the sharper lines typically seen in ¹³C spectra. |

| Relaxation Delay (D1) | 2 seconds | A standard delay for routine ¹³C acquisition. |

| Number of Scans (NS) | ≥1024 | The low natural abundance (~1.1%) and lower gyromagnetic ratio of ¹³C necessitate a significantly higher number of scans to achieve an adequate signal-to-noise ratio. |

| Spectral Width (SW) | 250 ppm | This wide range (e.g., -10 to 240 ppm) is necessary to capture all carbon environments from the shielded methyl group to the deshielded carbonyl carbon. |

Spectral Analysis and Interpretation

¹H NMR Spectrum (Predicted, 400 MHz, DMSO-d₆)

The proton spectrum is expected to be simple and highly diagnostic, showing three distinct signals.

Table 3: Predicted ¹H NMR Data and Assignments

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

|---|---|---|---|---|

| ~14.0 (broad) | Singlet | 1H | -COOH | The acidic proton is highly deshielded and often appears as a very broad signal due to chemical exchange with trace amounts of water in the solvent. Its position is highly variable. |

| ~8.90 | Singlet | 1H | H6 | This lone proton on the pyrimidine ring is significantly deshielded by the anisotropic effects of the aromatic ring and the strong electron-withdrawing effects of the adjacent nitrogen atom and the carboxylic acid group at C4. |

| ~2.60 | Singlet | 3H | -CH₃ | The methyl protons are attached to an sp² carbon but are not directly conjugated with strongly withdrawing groups, placing them in a typical chemical shift range for a methyl group on an aromatic ring. |

Diagram 1: Logical Workflow for ¹H NMR Assignment

Caption: Assignment workflow correlating molecular structure to predicted ¹H NMR signals.

¹³C NMR Spectrum (Predicted, 100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum provides a clear map of the carbon skeleton, with six signals expected.

Table 4: Predicted ¹³C NMR Data and Assignments

| Predicted Shift (δ, ppm) | Assignment | Rationale for Assignment |

|---|---|---|

| ~166 | -C OOH | The carbonyl carbon of the carboxylic acid is the most deshielded carbon due to being double-bonded to one oxygen and single-bonded to another. |

| ~162 | C2 | This carbon is directly attached to the electronegative chlorine atom and two nitrogen atoms, causing a very strong deshielding effect. |

| ~158 | C6 | Positioned between a nitrogen atom and the carbon bearing the carboxylic acid group (C4), this carbon is significantly deshielded. |

| ~155 | C4 | This quaternary carbon is part of the aromatic system and is directly attached to the electron-withdrawing carboxylic acid group, placing it far downfield. |

| ~125 | C5 | The carbon bearing the methyl group. While the methyl group itself is donating, this carbon is still part of the electron-deficient pyrimidine ring, placing it in the aromatic region. |

| ~18 | -C H₃ | The sp³-hybridized methyl carbon is highly shielded compared to the ring carbons and appears far upfield, in the typical aliphatic region. |

Diagram 2: Hierarchy of Deshielding Effects in ¹³C NMR

Caption: Visualization of predicted ¹³C chemical shifts based on electronic effects.

Conclusion

The ¹H and ¹³C NMR spectra of this compound offer a definitive and information-rich fingerprint for its unambiguous structural verification. By applying the foundational principles of substituent effects and adhering to rigorous, validated experimental protocols, researchers can confidently acquire and interpret high-quality spectral data. This guide provides the theoretical grounding and practical framework necessary to leverage NMR spectroscopy as a powerful tool for quality control, ensuring the integrity of this vital chemical intermediate in the demanding landscape of pharmaceutical research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. researchgate.net [researchgate.net]

- 4. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 5. organomation.com [organomation.com]

- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 2-Chloro-5-methylpyrimidine-4-carboxylic Acid

Foreword: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Their unique chemical architectures allow for precise interactions with biological targets. 2-Chloro-5-methylpyrimidine-4-carboxylic acid, a substituted pyrimidine, represents a class of molecules with significant potential as a building block in medicinal chemistry. Understanding its intrinsic chemical properties is paramount, and mass spectrometry stands as a cornerstone technique for its unambiguous identification and structural characterization.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will delve into the theoretical underpinnings of ionization and fragmentation, present a robust analytical workflow, and interpret the resulting spectral data. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this critical analytical technique.

Foundational Principles: Ionization and Molecular Integrity

The initial and most critical step in the mass spectrometric analysis of any analyte is its conversion into gas-phase ions. The choice of ionization technique is dictated by the analyte's physicochemical properties, such as polarity, thermal stability, and molecular weight. For a molecule like this compound, two primary techniques are highly applicable: Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Electrospray Ionization (ESI): The Gentle Approach for Polar Molecules

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules.[1][2] Given the presence of a carboxylic acid and nitrogen atoms in the pyrimidine ring, this compound is expected to be readily ionizable by ESI. The process involves the formation of highly charged droplets from a solution of the analyte, followed by solvent evaporation, ultimately leading to the generation of gas-phase ions with minimal fragmentation.[3] This is highly advantageous as it typically preserves the molecular ion, providing a clear indication of the compound's molecular weight.[2]

The acidic proton of the carboxylic acid group and the basic nitrogen atoms of the pyrimidine ring make the molecule amenable to ionization in both positive and negative ion modes. In positive ion mode, protonation is the likely mechanism, leading to the formation of the [M+H]⁺ ion. Conversely, in negative ion mode, deprotonation of the carboxylic acid will generate the [M-H]⁻ ion.[4] The choice between positive and negative mode will depend on the specific analytical goals and the composition of the mobile phase in a liquid chromatography-mass spectrometry (LC-MS) setup.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): A Classic for Volatile Compounds

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a powerful alternative.[5] While the carboxylic acid group reduces volatility, derivatization (e.g., esterification) can be employed to make this compound more amenable to GC analysis. In the EI source, high-energy electrons bombard the analyte molecules, causing the ejection of an electron to form a molecular ion (M⁺•).[6] This process imparts significant internal energy to the molecular ion, leading to extensive and reproducible fragmentation.[6] The resulting fragmentation pattern serves as a molecular fingerprint, enabling structural elucidation and library matching.

Experimental Workflow: From Sample to Spectrum

A robust and reproducible experimental workflow is the bedrock of reliable mass spectrometric data. The following section outlines a detailed protocol for the analysis of this compound using LC-MS with ESI, a common and effective approach for this class of compound.

Sample Preparation

-

Solvent Selection: Prepare a stock solution of this compound (1 mg/mL) in a high-purity solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture compatible with the intended chromatographic conditions (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive ion mode).

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

-

Chromatographic Column: A C18 reversed-phase column is a suitable choice for retaining and separating this polar molecule.

-

Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 5 mM ammonium acetate (for negative ion mode).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive ion mode) or acetonitrile (for negative ion mode).

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the analyte.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometer Settings (ESI)

-

Ionization Mode: Positive and Negative.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow: 8-12 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Nebulizer Pressure: 30-50 psi.

-

Scan Range: m/z 50-300.

The overall experimental workflow can be visualized as follows:

Interpretation of Mass Spectral Data

The mass spectrum of this compound will provide a wealth of structural information. The molecular formula is C₆H₅ClN₂O₂. The theoretical monoisotopic mass is approximately 172.00 Da.

Molecular Ion and Isotopic Pattern

The presence of a chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragment. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the molecular ion peak (and any chlorine-containing fragment) will appear as a pair of peaks separated by 2 m/z units, with the M+2 peak having roughly one-third the intensity of the M peak.

-

[M+H]⁺ (Positive Mode): Expected at m/z 173.0 and 175.0.

-

[M-H]⁻ (Negative Mode): Expected at m/z 171.0 and 173.0.

Predicted Fragmentation Pattern

While an experimental spectrum is not publicly available, a predicted fragmentation pattern can be deduced based on established principles of mass spectrometry for similar chemical moieties.[7][8][9] In a tandem mass spectrometry (MS/MS) experiment, the molecular ion would be isolated and subjected to collision-induced dissociation (CID) to induce fragmentation.

Key Predicted Fragmentations:

-

Loss of CO₂ (Decarboxylation): The carboxylic acid group is prone to fragmentation through the loss of carbon dioxide (44 Da). This is a common fragmentation pathway for carboxylic acids.[4][9]

-

Loss of HCl: The chloro substituent can be eliminated as a neutral loss of hydrochloric acid (36 Da).

-

Loss of CO (Decarbonylation): Following the initial loss of a hydroxyl radical, the resulting acylium ion can lose carbon monoxide (28 Da).

-

Ring Cleavage: The pyrimidine ring itself can undergo fragmentation, although this typically requires higher collision energies.

The predicted fragmentation pathways are illustrated in the following diagram:

Tabulated Mass Spectral Data

The following table summarizes the predicted key ions and their corresponding m/z values for the mass spectrometric analysis of this compound.

| Ion Description | Predicted m/z (Positive Ion Mode) | Predicted m/z (Negative Ion Mode) | Notes |

| Molecular Ion | 173.0 / 175.0 ([M+H]⁺) | 171.0 / 173.0 ([M-H]⁻) | Characteristic 3:1 isotopic pattern due to ³⁵Cl/³⁷Cl. |

| Loss of Water | 155.0 / 157.0 | - | A common loss from protonated carboxylic acids. |

| Loss of Carbon Dioxide | 129.0 / 131.0 | - | Decarboxylation of the carboxylic acid. |

| Loss of CO₂ and HCl | 93.0 | - | Subsequent loss of HCl from the decarboxylated fragment. |

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By leveraging the principles of electrospray ionization and understanding the predictable fragmentation patterns of its constituent functional groups, researchers can confidently identify and characterize this important heterocyclic building block. While the presented fragmentation data is predictive, it is grounded in established chemical principles and provides a solid basis for interpreting experimental results.

For definitive structural confirmation, high-resolution mass spectrometry (HRMS) is recommended to obtain accurate mass measurements and determine the elemental composition of the molecular ion and its fragments. Furthermore, coupling mass spectrometry with other analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, will provide an orthogonal and comprehensive structural elucidation. As new and complex pyrimidine derivatives continue to be synthesized, the robust application of mass spectrometry will remain an indispensable tool in the advancement of medicinal chemistry and drug discovery.

References

-

Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed. Available at: [Link]

-

Mass spectrometric study of some 4-pyrimidine carboxylic acids. PubMed. Available at: [Link]

-

Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. Available at: [Link]

-

Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed. Available at: [Link]

-

2-Chloro-4-methylpyrimidine-5-carboxylic acid | C6H5ClN2O2 | CID 10487414. PubChem. Available at: [Link]

-

5-Chloro-2-methylpyrimidine-4-carboxylic acid | C6H5ClN2O2 | CID 676421. PubChem. Available at: [Link]

-

2-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 581719. PubChem. Available at: [Link]

-

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | C8H9ClN2O2 | CID 21220624. PubChem. Available at: [Link]

-

4-Pyridinecarboxylic acid. NIST WebBook. Available at: [Link]

-

Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry. Available at: [Link]

-

2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607. PubChem. Available at: [Link]

-

Mass spectrometry for analysis of purine and pyrimidine compounds. ResearchGate. Available at: [Link]

-

Electrospray ionization. Wikipedia. Available at: [Link]

-

4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306. PubChem. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

2-Pyridinecarboxylic acid. NIST WebBook. Available at: [Link]

-

Pyrimidine-2-carboxylic acid. SpectraBase. Available at: [Link]

-

Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

-

Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One. Available at: [Link]

-

What Is Electrospray Ionization (ESI) In LC-MS?. YouTube. Available at: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PubMed Central. Available at: [Link]

-

2-Amino-5-chloro-4-pyrimidinecarboxylic acid. NIST WebBook. Available at: [Link]

-

2-Chloro-5-methylpyrimidine | CAS#:22536-61-4. Chemsrc. Available at: [Link]

-

Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. Available at: [Link]

-

GNPS Library Spectrum CCMSLIB00004700560. GNPS. Available at: [Link]

Sources

- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 2. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 5. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

The In-Depth Technical Guide to the Fundamental Reactivity of Chloropyrimidines

Abstract

Chloropyrimidines are a cornerstone in modern synthetic and medicinal chemistry, serving as versatile precursors for a vast array of functionalized molecules with significant biological activities.[1][2][3] Their inherent reactivity, governed by the electron-deficient nature of the pyrimidine ring and the strategic placement of chlorine atoms, allows for a diverse range of chemical transformations. This in-depth technical guide provides a comprehensive exploration of the fundamental reactivity of chloropyrimidines for researchers, scientists, and drug development professionals. We will delve into the core principles of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering field-proven insights into controlling regioselectivity, understanding the interplay of electronic and steric effects, and implementing robust experimental protocols.

The Electronic Landscape of Chloropyrimidines: A Foundation for Reactivity

The pyrimidine ring is an electron-deficient heteroaromatic system, a characteristic that is central to its reactivity.[2][4] The presence of two nitrogen atoms within the six-membered ring significantly lowers the electron density, making the carbon atoms susceptible to nucleophilic attack. The introduction of one or more chlorine atoms further enhances this electrophilicity. This inherent electronic property is the primary driver for the two major classes of reactions discussed in this guide: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

The reactivity of the different positions on the pyrimidine ring generally follows the order C4(6) > C2 >> C5 for both SNAr and palladium-catalyzed reactions.[2] This preference is a direct consequence of the electronic stabilization of the reaction intermediates, a concept we will explore in detail in the subsequent sections.

Nucleophilic Aromatic Substitution (SNAr): A Workhorse Reaction

The SNAr reaction is a powerful and widely utilized method for the functionalization of chloropyrimidines.[2][5] This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

The SNAr Mechanism: A Step-by-Step Visualization

The generally accepted mechanism for the SNAr reaction on a chloropyrimidine is depicted below. The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of the tetrahedral Meisenheimer intermediate. The negative charge is delocalized across the electron-deficient pyrimidine ring, with the nitrogen atoms playing a crucial role in stabilization. The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr) on a chloropyrimidine.

Regioselectivity in Dichloropyrimidines: The C4/C6 vs. C2 Debate

In di- and trichloropyrimidines, the site of nucleophilic attack is a critical consideration. For 2,4-dichloropyrimidine, nucleophilic substitution generally favors the C4 position.[6] This preference can be rationalized by examining the stability of the corresponding Meisenheimer intermediates. Attack at C4 allows for more effective delocalization of the negative charge onto both nitrogen atoms, leading to a more stable intermediate compared to attack at C2.

However, this regioselectivity is not absolute and can be influenced by several factors:

-

Electronic Effects of Substituents: The presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can dramatically alter the regioselectivity. For instance, an electron-donating group at the C6 position can direct nucleophilic attack to the C2 position.[6]

-

Steric Hindrance: Bulky nucleophiles or substituents adjacent to a reaction site can sterically hinder the approach of the nucleophile, potentially favoring attack at a less hindered, albeit electronically less favorable, position.

-

Reaction Conditions: The choice of solvent, temperature, and base can also influence the regiochemical outcome of the reaction.

| Substituent at C5/C6 | Nucleophile | Observed Major Product | Rationale | Reference |

| H | Secondary Amine | C4-substitution | Electronic preference for C4 | [2] |

| Electron-withdrawing (e.g., NO₂) | Tertiary Amine | C2-substitution | In situ N-dealkylation of an intermediate directs C2 attack | [7][8] |

| Electron-donating (e.g., OMe) | Amine | C2-substitution | Alters the electronic distribution, making C2 more electrophilic | [6] |

| Trimethylsilyl | Various | C2-substitution | The reason for this selectivity is still under investigation | [9] |

Field-Proven Protocol: Regioselective Amination of 2,4-Dichloropyrimidine

This protocol provides a detailed methodology for the selective amination of 2,4-dichloropyrimidine at the C4 position with a secondary amine.

Materials:

-

2,4-Dichloropyrimidine

-

Secondary amine (e.g., morpholine)

-

Potassium carbonate (K₂CO₃)

-

Dimethylacetamide (DMAc)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in DMAc, add potassium carbonate (2.0 eq).

-

Add the secondary amine (1.1 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloropyrimidine.

Expected Outcome: This procedure typically yields the C4-substituted product with good to excellent regioselectivity (>30:1 for many secondary amines) and in high yield.[2] The use of a carbonate base and a polar aprotic solvent like DMAc facilitates the reaction while minimizing side products.

Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille reactions, have revolutionized the synthesis of complex molecules. Chloropyrimidines are excellent substrates for these transformations due to the electron-deficient nature of the pyrimidine ring, which facilitates the oxidative addition step in the catalytic cycle.[2]

The Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Reaction

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between a halide and an organoboron compound. The general catalytic cycle is illustrated below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity in Palladium-Catalyzed Cross-Coupling of Dichloropyrimidines

Similar to SNAr reactions, the regioselectivity of palladium-catalyzed cross-coupling reactions of dichloropyrimidines is a key consideration. In the case of 2,4-dichloropyrimidine, a strong preference for coupling at the C4 position is observed in Suzuki and Stille reactions.[2] However, Sonogashira reactions show little difference in reactivity between the C2 and C4 positions.[2]

Recent advances have demonstrated that the conventional C4 selectivity can be inverted to favor C2 coupling by judicious choice of the palladium catalyst and ligand system. For instance, the use of bulky N-heterocyclic carbene (NHC) ligands with a Pd(II) precatalyst has been shown to uniquely effect C2-selective C-S cross-coupling of 2,4-dichloropyrimidine.[10][11]

| Catalytic System | Dichloropyrimidine Substrate | Coupling Partner | Observed Major Product | Rationale | Reference |

| Pd(PPh₃)₄ / K₂CO₃ | 2,4-Dichloropyrimidine | Arylboronic acid | C4-arylation | Favored oxidative addition at the C4-chlorine bond | [12] |

| Pd(II) / Bulky NHC Ligand | 2,4-Dichloropyrimidine | Thiol | C2-thiolation | Ligand-controlled selectivity, potentially altering the mechanism of C-Cl cleavage | [10][11] |

| Pd(PEPPSI)(IPr) / K₂CO₃ | 2,4-Dichloropyridine | Phenylboronic acid | C4-arylation (10.4:1) | Ligand and base combination favors C4 selectivity | [13] |

| Ligand-free (Jeffery conditions) | 2,4-Dichloropyridine | Phenylboronic acid | C4-arylation (>99:1) | Formation of palladium nanoparticles may be responsible for high selectivity | [14] |

Field-Proven Protocol: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol details an efficient and rapid microwave-assisted Suzuki coupling for the regioselective C4-arylation of 2,4-dichloropyrimidine.

Materials:

-

2,4-Dichloropyrimidine

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a microwave reactor vial, dissolve 2,4-dichloropyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and water (2 mL).

-

Purge the solution with argon.

-

Add potassium carbonate (1.5 mmol), the arylboronic acid (0.5 mmol), and Pd(PPh₃)₄ (0.5 mol%).[12]

-

Seal the vial and stir the reaction mixture in a microwave reactor at 100 °C for 15 minutes.[12]

-

After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.[12]

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 4-aryl-2-chloropyrimidine.

Expected Outcome: This microwave-assisted protocol offers a significant advantage in terms of reaction time (15 minutes) and catalyst loading (0.5 mol%), providing the C4-substituted pyrimidine in good to excellent yields.[12] The use of microwave irradiation accelerates the reaction, often leading to cleaner reaction profiles and higher yields compared to conventional heating.

Conclusion: The Enduring Versatility of Chloropyrimidines

Chloropyrimidines continue to be indispensable building blocks in the synthesis of a diverse range of functional molecules, particularly in the realm of drug discovery. Their predictable yet tunable reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the strategic and controlled introduction of various substituents. A thorough understanding of the underlying principles of regioselectivity, electronic effects, and steric influences, as outlined in this guide, empowers researchers to design and execute efficient and selective synthetic routes. The provided field-proven protocols serve as a practical starting point for the successful application of chloropyrimidine chemistry in the laboratory. As new catalytic systems and synthetic methodologies emerge, the utility of chloropyrimidines in advancing chemical and pharmaceutical sciences is set to expand even further.

References

- 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ioniz

- Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. (2025). BenchChem.

- C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. (2025). PubMed.

- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. (2025). BenchChem.

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters.

- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). The Journal of Organic Chemistry.

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2025). Synlett.

- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). PubMed.

- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (2019). Thieme Chemistry.

- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2025).

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI.

- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2018).

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (2021). WuXi AppTec.

- Synthesis of 2-chloropyrimidine derivatives (50–54). (2022).

- Suzuki Coupling: Mechanism & Examples. (2022). NROChemistry.

-

Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). Beilstein Journal of Organic Chemistry. [Link]

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). The Journal of Organic Chemistry.

-

Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). Journal of Combinatorial Chemistry. [Link]

- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022).

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). Molecules.

-

Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. (2007). Organic Process Research & Development. [Link]

-

Regioselective Control of the SNAr Amination of 5‑Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2016). figshare. [Link]

- An In-depth Technical Guide to 2,4,5-Trichloropyrimidine. (2025). BenchChem.

-

2-Chloropyrimidine. (1955). Organic Syntheses. [Link]

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (2011). ARKIVOC. [Link]

- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-4,6-difluoropyrimidine. (2025). BenchChem.

- A Comparative Guide to Catalytic Systems for Suzuki Coupling of Dichloropyridines. (2025). BenchChem.

-